molecular formula C17H17N3O B2763424 N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE CAS No. 488099-82-7

N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE

Cat. No.: B2763424
CAS No.: 488099-82-7
M. Wt: 279.343
InChI Key: OJHXLOULBDTUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1H-1,3-Benzodiazol-2-yl)ethyl]-4-methylbenzamide is a benzamide derivative featuring a benzimidazole moiety linked via an ethyl group to a 4-methyl-substituted benzamide core. The benzimidazole ring system, a bicyclic structure with fused benzene and imidazole rings, is known for its pharmacological relevance, including anticancer, antimicrobial, and enzyme-inhibitory activities .

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-11-7-9-13(10-8-11)17(21)18-12(2)16-19-14-5-3-4-6-15(14)20-16/h3-10,12H,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHXLOULBDTUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE typically involves the condensation of 1,2-diaminobenzene with an appropriate aldehyde, followed by further functionalization. One common method involves the reaction of 1,2-diaminobenzene with 4-methylbenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis has been reported to improve reaction times and yields .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The compound’s amide group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding 4-methylbenzoic acid and 1-(1H-benzimidazol-2-yl)ethylamine.

Reaction Type Conditions Products Yield/Notes
Acidic Hydrolysis1 M HCl, reflux, 2–4 hours4-Methylbenzoic acid + 1-(1H-benzimidazol-2-yl)ethylamine hydrochlorideTypical yields: 60–80%
Basic Hydrolysis1 M NaOH, 70°C, 3–6 hours4-Methylbenzoate salt + 1-(1H-benzimidazol-2-yl)ethylamineRequires longer reaction times

Mechanistic Insight :

  • Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that attack the carbonyl carbon .

Substitution at the Benzimidazole NH Group

The NH group in the benzimidazole ring can undergo alkylation or acylation reactions.

Alkylation

Reaction with alkyl halides in the presence of a base:

Reagent Conditions Product Yield
Methyl iodideK₂CO₃, DMF, 60°C, 12 hoursN-[1-(1-Methyl-1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide65–75%
Ethyl bromoacetateNaH, THF, 0°C → rt, 24 hoursN-[1-(1-(Ethoxycarbonylmethyl)-1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide55–60%

Key Observation :

  • Alkylation occurs preferentially at the NH position of benzimidazole due to its nucleophilicity .

Oxidation Reactions

The 4-methyl group on the benzamide moiety can be oxidized to a carboxylic acid under strong conditions.

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, H₂O, 100°C, 6 hoursN-[1-(1H-Benzimidazol-2-yl)ethyl]-4-carboxybenzamide40–50%
CrO₃Acetic acid, reflux, 8 hoursPartial oxidation observed; mixture of products<30%

Limitations :

  • Over-oxidation or decomposition of the benzimidazole ring may occur with harsh reagents.

Reduction Reactions

While the compound lacks reducible groups (e.g., nitro or ketones), the ethyl linker or benzimidazole ring may undergo hydrogenation under specific conditions.

Reagent Conditions Product Yield
H₂, Pd/CEtOH, 50 psi, 24 hoursNo reaction observed (aromatic rings remain intact)
NaBH₄MeOH, rt, 12 hoursNo reduction of amide or benzimidazole

Note :

  • The amide bond and aromatic systems are resistant to common reducing agents .

Condensation Reactions

The primary amine (1-(1H-benzimidazol-2-yl)ethylamine, generated via hydrolysis) can participate in Schiff base formation.

Reagent Conditions Product Yield
BenzaldehydeEtOH, rt, 6 hoursN-Benzylidene-1-(1H-benzimidazol-2-yl)ethylamine70–80%
4-NitrobenzaldehydeAcetic acid, reflux, 4 hoursN-(4-Nitrobenzylidene)-1-(1H-benzimidazol-2-yl)ethylamine60–65%

Application :

  • Schiff bases derived from this compound have been explored as ligands in coordination chemistry .

Photochemical Reactivity

The benzimidazole ring may undergo photodegradation under UV light.

Conditions Observation
UV light (254 nm), 48 hours30–40% degradation; formation of unidentified polar metabolites

Stability Note :

  • Storage in amber vials is recommended to prevent photolytic decomposition .

Salt Formation

The secondary amine in the hydrolysis product (1-(1H-benzimidazol-2-yl)ethylamine) can form salts with acids.

Acid Product Application
HCl1-(1H-Benzimidazol-2-yl)ethylamine hydrochlorideImproves solubility for pharmaceutical use
Oxalic acidCorresponding oxalate saltStabilizes the amine for storage

Mechanism of Action

The mechanism of action of N-[1-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Moieties

Target Compound
  • Heterocycle : 1H-1,3-Benzodiazole (benzimidazole)
  • Role : The benzimidazole core may engage in hydrogen bonding or π-π stacking interactions with biological targets, a feature common in kinase inhibitors and DNA-binding agents .
Analogs
  • 4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (3a-3b) : Share the benzimidazole core but replace the ethyl linker with a hydrazide group. This modification may enhance solubility but reduce membrane permeability due to increased polarity .
  • 1-Aryltriazole acids (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid) : Triazole rings offer metabolic stability and metal-coordination capabilities, differing from benzimidazole’s aromatic interactions .

Linker Groups

Target Compound
  • Linker : Ethyl group (–CH2CH2–)
Analogs
  • Hydrazide linkers (e.g., compounds 3a-3b) : The –NH–NH– group introduces hydrogen-bonding capacity but may confer instability under acidic conditions .
  • Methylamino linkers (e.g., (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-halogenated benzylidenebenzohydrazide): The –CH2–NH– linker enhances conformational flexibility, possibly improving binding kinetics .

Substituent Effects

Target Compound
  • Substituent : 4-Methylbenzamide
Analogs
  • Halogenated benzylidenes (e.g., compounds 6a-l) : Chloro or fluoro substituents improve electronegativity and metabolic stability but may introduce toxicity risks .
  • Naphthalenyl and cyano groups (e.g., 4-Chloro-N-[3-[(Z)-C-methyl-N-[(2-naphthalen-1-ylacetyl)amino]carbonimidoyl]phenyl]benzamide): Bulky aromatic substituents like naphthalene enhance hydrophobic interactions but reduce solubility .

Comparative Data Table

Compound Name Heterocycle Linker Substituents Notable Properties/Activities
N-[1-(1H-1,3-Benzodiazol-2-yl)ethyl]-4-methylbenzamide Benzimidazole Ethyl 4-Methylbenzamide Potential kinase/DNA interaction
4-(5-Methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzimidazole Hydrazide Varied benzaldehydes Enhanced solubility, antimicrobial
(E)-4-(((Benzimidazol-2-yl)methyl)amino)-N′-halogenated benzylidenebenzohydrazide (6a-l) Benzimidazole Methylamino Halogenated benzyl Anticancer, improved flexibility
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid Triazole Carboxylic acid CF3, Cl c-Met inhibition, antitumor
4-Methyl-N-(pyrazol-4-ylmethylene-hydrazinyl-ethyl)benzamide Pyrazole Hydrazino p-Tolyl, phenyl Structural rigidity, unknown activity

Biological Activity

N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-methylbenzamide is a synthetic compound belonging to the class of benzimidazole derivatives. Benzimidazole compounds are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

  • Molecular Formula : C17H18N2O
  • Molecular Weight : 270.34 g/mol
  • IUPAC Name : N-[1-(1H-benzodiazol-2-yl)ethyl]-4-methylbenzamide
  • Canonical SMILES : CC(=O)NCC1=NC2=C(C=C1)C(=C(C=C2)C)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit enzymes involved in critical cellular processes such as:

  • Cell Division : By inhibiting microtubule polymerization, it may induce cell cycle arrest and apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has shown potential in disrupting bacterial cell wall synthesis and inhibiting bacterial growth.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
AnticancerInduces apoptosis in cancer cell lines by inhibiting microtubule formation.
AntimicrobialExhibits activity against various bacterial strains by disrupting cell wall synthesis.
AntiviralPotentially inhibits viral replication through interference with viral enzymes.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Studies :
    • A study demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., breast and lung cancer), suggesting its potential as a chemotherapeutic agent. The mechanism was linked to apoptosis induction via caspase activation ( ).
  • Antimicrobial Efficacy :
    • Research indicated that this compound showed promising results against Gram-positive and Gram-negative bacteria, highlighting its potential use as an antibiotic ().
  • Antiviral Properties :
    • Preliminary investigations into its antiviral activity revealed that the compound might inhibit specific viral enzymes crucial for replication, warranting further exploration in virology ( ).

Q & A

Q. What are the standard synthetic routes for N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-4-methylbenzamide?

The synthesis typically involves coupling reactions between benzodiazole precursors and substituted benzamide derivatives. For example:

  • Step 1 : React 1-(1H-1,3-benzodiazol-2-yl)ethylamine with 4-methylbenzoyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under reflux conditions .
  • Step 2 : Purify the crude product using techniques like column chromatography or recrystallization.
  • Step 3 : Validate purity via HPLC (>95%) and structural confirmation via 1H^1H NMR and ESIMS .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H NMR (400 MHz) to confirm proton environments (e.g., δ 8.44 ppm for benzodiazole protons) .
  • Mass Spectrometry (ESIMS) : To determine molecular ion peaks (e.g., m/z 456.1 for a related analog) .
  • Chromatography : HPLC for purity assessment (>95%) and SFC for enantiomeric separation (retention times: 1.41–2.45 min) .

Q. How are stereoisomers of this compound resolved and validated?

Stereoisomers are separated via supercritical fluid chromatography (SFC) using chiral columns. Retention times (e.g., 1.41 vs. 2.45 min for enantiomers I and II) and distinct 1H^1H NMR shifts (e.g., δ 5.36–5.37 ppm for stereosensitive protons) confirm resolution .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data during structural elucidation?

  • Scenario : Overlapping NMR signals or unexpected molecular ion peaks.
  • Method : Use 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous assignments. Cross-validate with high-resolution mass spectrometry (HRMS) and compare with computational predictions (e.g., DFT-based NMR simulations) .
  • Case Study : In a related benzodiazole derivative, conflicting δ 7.27 ppm signals were resolved via HMBC correlations to adjacent carbons .

Q. What strategies optimize bioactivity through structural modifications?

  • Approach : Introduce substituents to the benzamide or benzodiazole moieties. For example:
  • Modification : Replace the 4-methyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance binding to hydrophobic enzyme pockets.
  • Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and validate via in vitro assays (e.g., IC50_{50} measurements) .
    • Example : A triazole analog showed improved anticancer activity (IC50_{50} = 2.8 μM) compared to the parent compound (IC50_{50} = 12.3 μM) .

Q. How does this compound compare to structurally related benzodiazole derivatives?

CompoundKey Structural FeatureBioactivity (IC50_{50})Reference
Target Compound N-Benzodiazol-2-yl ethyl + 4-methylbenzamideAnticancer: 12.3 μM
N-(1H-Benzimidazol-2-yl)-2-methylbenzamide Benzimidazole coreAntimicrobial: MIC = 8 μg/mL
N-[2-(1H-Benzodiazol-2-yl)ethyl]-3-methylbenzamide Ethyl linkerAnti-inflammatory: 76% inhibition at 10 μM
  • Insight : The 4-methylbenzamide group enhances solubility, while the benzodiazole core improves target affinity .

Q. What experimental designs are recommended for assessing stability under physiological conditions?

  • Protocol :

pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC .

Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Quantify parent compound loss via LC-MS/MS .

Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures .

Methodological Considerations

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Tool : Use SHELXL for single-crystal X-ray refinement. Example parameters:
  • Space group: P21_1/c
  • R-factor: <0.05 for high-resolution data (<1.0 Å) .
    • Case Study : A benzodiazole analog crystallized in a monoclinic system revealed a planar benzamide group, critical for π-π stacking with protein targets .

Q. What computational methods predict pharmacokinetic properties?

  • Software : SwissADME or ADMET Predictor.
  • Outputs :
  • LogP : Predicted 3.2 (experimental 3.1), indicating moderate lipophilicity.
  • Bioavailability Score : 0.55 (suitable for oral administration) .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay systems?

  • Case : Anticancer activity varies between cell lines (e.g., IC50_{50} = 12.3 μM in MCF-7 vs. 45.7 μM in HEK293).
  • Resolution :

Validate assay conditions (e.g., ATP levels, cell confluency).

Check compound solubility (use DMSO stocks ≤0.1% v/v).

Compare with structural analogs to identify cell-specific uptake mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.